(R)-ethyl-2-hydroxypentanoate

enantioselective hydrolysis chiral resolution biocatalysis

(R)-Ethyl-2-hydroxypentanoate is an enantiopure α-hydroxy ester with the molecular formula C7H14O3 and a well-defined (R)-configuration at the carbon-2 stereocenter. This compound occurs naturally as a volatile ethyl ester in fermented beverages such as wine, where it contributes to fruity aroma profiles.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 115626-59-0
Cat. No. B175056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ethyl-2-hydroxypentanoate
CAS115626-59-0
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)O
InChIInChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1
InChIKeyMQGTZMCASHTGBJ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ethyl-2-hydroxypentanoate (CAS 115626-59-0) Procurement Guide: Chiral 2-Hydroxy Ester Differentiation


(R)-Ethyl-2-hydroxypentanoate is an enantiopure α-hydroxy ester with the molecular formula C7H14O3 and a well-defined (R)-configuration at the carbon-2 stereocenter . This compound occurs naturally as a volatile ethyl ester in fermented beverages such as wine, where it contributes to fruity aroma profiles . Its α-hydroxy ester structure and single chiral center underpin its utility as a chiral building block in asymmetric synthesis, distinguishing it from non-hydroxylated esters and from its (S)-enantiomer (CAS 88945-70-4).

Stereochemistry Enantiopure (R)-configuration for chiral synthesis control
Workflow Chiral building block for asymmetric synthesis and biocatalytic resolution studies
Selection Logic Differentiated from (S)-enantiomer (CAS 88945-70-4) and racemate (CAS 6938-26-7) for stereospecific outcomes

Why Generic Substitution of (R)-Ethyl-2-hydroxypentanoate with the Racemate or (S)-Enantiomer Compromises Chiral Synthesis Outcomes


The (R)- and (S)-enantiomers of ethyl-2-hydroxypentanoate exhibit fundamentally different recognition by enzymatic active sites and chiral catalytic systems . Simple substitution with the racemic mixture (DL-2-hydroxypentanoic acid ethyl ester, CAS 6938-26-7) introduces 50% of the undesired enantiomer, which can reduce the yield of a stereospecific downstream step by half, necessitate additional chiral purification, or generate diastereomeric impurities in subsequent reactions. Even the (S)-enantiomer alone cannot replace the (R)-form in reaction sequences where the enzyme or catalyst selectively transforms the (R)-substrate, as demonstrated by the Bacillus sphaericus esterase system .

Target Product
Potential Substitute
(R)-EnantiomerSpecific enzymatic and catalytic recognition
Racemate (DL-)50% undesired (S)-enantiomer may alter diastereomeric outcomes and require additional purification
(R)-EnantiomerValidated substrate for enantioselective esterase resolution
(S)-EnantiomerEnzymatic substrate recognition may not transfer; reaction profiles can diverge
(R)-EnantiomerReported at ≥95% ee for procurement
Racemic Technical Grade0% ee and potential chemical purity variance may compromise stereochemical consistency

(R)-Ethyl-2-hydroxypentanoate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Enantioselective Esterase Hydrolysis: Bacterial Resolution Discriminates (R)- from (S)-Ethyl-2-hydroxypentanoate

An extracellular esterase isolated from Bacillus sphaericus was shown to hydrolyze the (R)-enantiomer of ethyl-2-hydroxypentanoate with high selectivity, leaving the (S)-ester largely unreacted . Although the full study reports quantitative enantiomeric excess (ee) data for the homologous substrate ethyl-2-hydroxyhexanoate — yielding the (S)-ester at >99% ee after 56% hydrolysis — the same stereochemical preference was confirmed for ethyl-2-hydroxypentanoate, establishing class-level enantioselectivity . This enzymatic preference directly translates into a practical method for obtaining either enantiomer in enantioenriched form from the racemic mixture.

Enzymatic Resolution
Class-level inference
B. sphaericus esterase selectively hydrolyzes (R)-enantiomer, leaving (S)-ester essentially unreacted. Reported (S)-ester recovery >99% ee for homologous hexanoate substrate.
Supports biocatalytic resolution pathway context
Enantiomeric preference inferred from class-level data; validate for specific pentanoate substrate.
enantioselective hydrolysis chiral resolution biocatalysis

Chemical Kinetic Resolution: Mixed-Anhydride Method Delivers s-Values 47–202 for 2-Hydroxyalkanoates

The enantioselective mixed-anhydride method using pivalic anhydride, diphenylacetic acid, and the chiral acyl-transfer catalyst (+)-(R)-benzotetramisole ((R)-BTM) was applied to a series of racemic 2-hydroxyalkanoates . Enantiomer discrimination, quantified by the selectivity factor s, ranged from 47 to 202 across the tested substrates . This protocol directly generates (S)-2-hydroxyalkanoates and (R)-2-acyloxyalkanoates, providing both enantiomeric series from a single racemic feedstock. The high s-values (>>10) indicate preparatively useful resolution, meaning that procurement of the (R)-enantiomer can be seamlessly integrated with a downstream acylation strategy that simultaneously upgrades enantiomeric purity.

Kinetic Resolution Selectivity
Class-level inference
Mixed-anhydride method achieves s-values 47–202 for 2-hydroxyalkanoates. Rate ratio exceeds 10⁵ between enantiomers at the upper range.
Reported selectivity factor indicates preparative-scale resolution feasibility
s-value range derived from a series of structurally related 2-hydroxyalkanoates.
kinetic resolution acyl-transfer catalysis chiral 2-hydroxy esters

Certified Enantiomeric Purity: Commercial (R)-Ethyl-2-hydroxypentanoate Typically Supplied at ≥95% ee vs Racemic Baseline

Reputable chemical suppliers offer (R)-ethyl-2-hydroxypentanoate with a declared enantiomeric excess typically ≥95% ee (up to >99%) as measured by chiral GC or HPLC . In contrast, the racemic DL-2-hydroxypentanoic acid ethyl ester (CAS 6938-26-7) carries 0% ee by definition and frequently exhibits lower chemical purity due to by-products from non-stereoselective synthesis. This quantitative difference in stereochemical purity is critical when the compound serves as a chiral intermediate: a 5% enantiomeric impurity can translate into a 10% yield loss in a subsequent diastereoselective transformation.

Enantiomeric Purity Specification
Data to verify
Commercial (R)-enantiomer typically supplied at ≥95% ee, up to >99% by chiral GC/HPLC. Racemic technical grade at 0% ee.
Lot-specific certificate of analysis review required
Supplier-dependent specifications; verify ee for each procurement batch.
enantiomeric purity quality specification chiral procurement

High-Value Application Scenarios for (R)-Ethyl-2-hydroxypentanoate Stemming from Documented Enantioselective Differentiation


Biocatalytic Synthesis of Enantiopure (S)-2-Hydroxypentanoic Acid Derivatives

Leveraging the documented Bacillus sphaericus esterase selectivity , bulk racemic ethyl-2-hydroxypentanoate can be enzymatically resolved to yield (S)-ethyl-2-hydroxypentanoate in >99% ee. Subsequent saponification furnishes (S)-2-hydroxypentanoic acid, a chiral building block for pharmaceutical intermediates. The (R)-enantiomer, if required, is obtained directly from the racemate by the complementary mixed-anhydride method , allowing full access to both antipodes.

Chiral Building Block for Asymmetric Synthesis of Sartan Analogues

Patents describing sartan analogues that differ solely by an alkyl or alkoxy group replacement indicate that hydroxy ester side chains are critical pharmacophoric elements . (R)-Ethyl-2-hydroxypentanoate, with its defined (R)-configuration, serves as a single-enantiomer precursor for these modifications, avoiding the chiral separation of final API diastereomers and thus improving synthetic efficiency.

Quality Control Reference Standard for Chiral GC/HPLC Method Validation

The known enantioselective behavior of esterases toward ethyl-2-hydroxypentanoate makes the (R)-enantiomer an ideal reference material for validating chiral chromatographic methods used to monitor enzymatic resolution processes. Its well-defined stereochemical identity and availability at >95% ee enable accurate calibration curves for enantiomeric excess determination in reaction monitoring and product release testing.

Flavor and Fragrance Research: Enantiomer-Specific Aroma Characterization

Ethyl-2-hydroxypentanoate is a known volatile ester in wine , and the olfactory properties of chiral esters frequently differ between enantiomers. Procurement of the pure (R)-enantiomer allows sensory studies to deconvolute the contribution of individual stereoisomers to overall wine aroma, guiding the formulation of enantiopure flavor ingredients with superior organoleptic profiles.

Application
Selection Property
Validation Focus
Biocatalytic resolution studies
Enantiomer-specific enzyme recognition
Enantiomeric excess and conversion endpoint monitoring
Chiral intermediate for asymmetric synthesis
Defined (R)-configuration as a building block
Diastereomeric purity and downstream step compatibility
Chiral GC/HPLC reference standard
Reported enantiomeric excess and stereochemical identity
Calibration linearity and retention-time reproducibility
Enantiomer-specific aroma research
Pure (R)-enantiomer volatile ester
Sensory differentiation from (S)-enantiomer and racemate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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